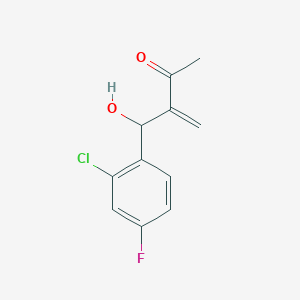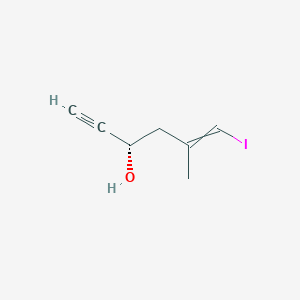
(3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol: is an organic compound characterized by the presence of an iodine atom, a hydroxyl group, and a triple bond within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylhex-5-en-1-yne.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which may involve the use of reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, nitriles, or other substituted products.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the development of novel therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry:
Material Science: The compound is employed in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
(3S)-6-bromo-5-methylhex-5-en-1-yn-3-ol: Similar structure but with a bromine atom instead of iodine.
(3S)-6-chloro-5-methylhex-5-en-1-yn-3-ol: Similar structure but with a chlorine atom instead of iodine.
(3S)-6-fluoro-5-methylhex-5-en-1-yn-3-ol: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in (3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol imparts unique reactivity and properties compared to its halogenated analogs
Propriétés
Numéro CAS |
918313-70-9 |
|---|---|
Formule moléculaire |
C7H9IO |
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
(3S)-6-iodo-5-methylhex-5-en-1-yn-3-ol |
InChI |
InChI=1S/C7H9IO/c1-3-7(9)4-6(2)5-8/h1,5,7,9H,4H2,2H3/t7-/m1/s1 |
Clé InChI |
WJRBHPKEVSMBGO-SSDOTTSWSA-N |
SMILES isomérique |
CC(=CI)C[C@@H](C#C)O |
SMILES canonique |
CC(=CI)CC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)
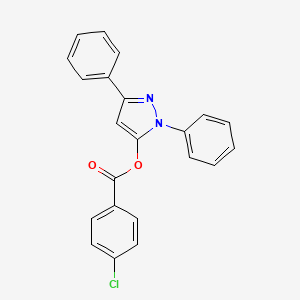
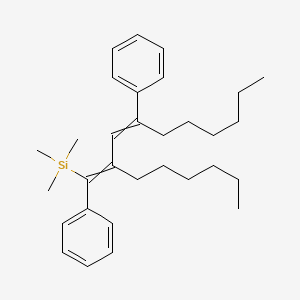
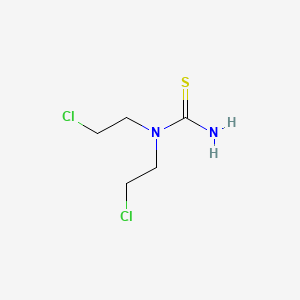
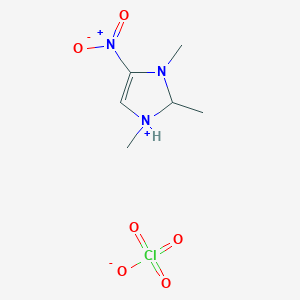
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-](/img/structure/B14202703.png)
![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
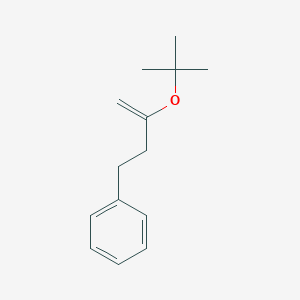

![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
